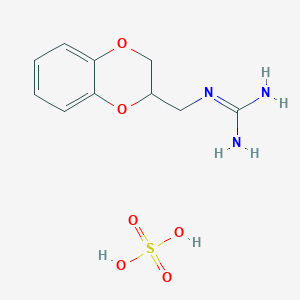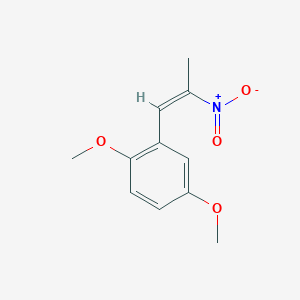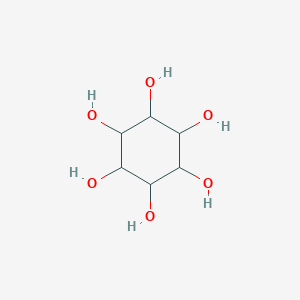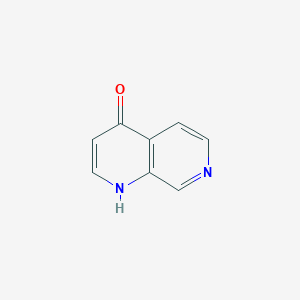
5-Bromobenzofuran
Übersicht
Beschreibung
5-Bromobenzofuran is an organic compound that belongs to the class of benzofurans, which are heterocyclic compounds containing a benzene ring fused to a furan ring.
Wissenschaftliche Forschungsanwendungen
5-Bromobenzofuran has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes
Wirkmechanismus
Target of Action
5-Bromobenzofuran is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives, in general, are known to interact with their targets, leading to changes in cellular processes . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse pharmacological activities . .
Result of Action
Benzofuran derivatives, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemische Analyse
Biochemical Properties
5-Bromobenzofuran has been used in various biochemical reactions. For instance, it has been used in the synthesis of 2-(azidomethyl)-5-bromobenzofuran via a transition-metal-free borylation reaction of aryl bromides . The mechanism study suggested that this borylation reaction proceeds via a radical pathway
Molecular Mechanism
One study suggested that a borylation reaction involving this compound proceeds via a radical pathway This suggests that this compound may interact with biomolecules through radical mechanisms, potentially leading to changes in gene expression or enzyme activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromobenzofuran typically involves the reaction of p-bromophenol with 2-bromoacetaldehyde dimethyl acetal or 2-chloroacetaldehyde dimethyl acetal under specific conditions . Another method involves the use of 5-bromo-benzofuran, 4,4,4’,4’,5,5,5’,5’-octamethyl-2,2’-bi-(1,3,2-dioxaborolane), and palladium catalysts in a nitrogen atmosphere .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced catalytic systems and controlled reaction environments ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The furan ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and hydrazine derivatives.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of various substituted benzofuran derivatives.
Oxidation Reactions: Formation of benzofuran-2,3-dione.
Reduction Reactions: Formation of reduced benzofuran derivatives.
Vergleich Mit ähnlichen Verbindungen
Benzofuran: Lacks the bromine atom, resulting in different chemical properties and reactivity.
5-Chlorobenzofuran: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
5-Iodobenzofuran:
Uniqueness of 5-Bromobenzofuran: The presence of the bromine atom at the fifth position of the benzofuran ring imparts unique chemical properties to this compound, making it a valuable compound for various applications in research and industry. Its reactivity and potential biological activities distinguish it from other similar compounds .
Eigenschaften
IUPAC Name |
5-bromo-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOVPQORFBWFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073441 | |
| Record name | Benzofuran, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23145-07-5 | |
| Record name | Benzofuran, 5-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzofuran, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromobenzo[b]furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-bromobenzofuran?
A1: The molecular formula of this compound is C8H5BrO, and its molecular weight is 197.02 g/mol.
Q2: What are the key spectroscopic data points for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques, including:
Q3: What are common starting materials for synthesizing this compound derivatives?
A3: this compound derivatives are frequently synthesized starting from compounds like 5-bromosalicylaldehyde [], this compound-2-carboxylic acid [, , , , , ], and 2-acetyl-5-bromobenzofuran [, , , ].
Q4: What type of reactions are commonly employed with this compound as a substrate?
A4: The bromine atom in this compound allows for various reactions, including:
- Nucleophilic Aromatic Substitution: Allows for the introduction of various nucleophiles, such as amines [, , ], at the 5-position of the benzofuran ring.
- Suzuki-Miyaura Coupling Reactions: Enables the formation of biaryl compounds [, , ] by coupling this compound with arylboronic acids.
- Mizoroki-Heck Reactions: Facilitates the coupling of this compound with olefins [, ] to generate substituted benzofuran derivatives.
Q5: What are the reported biological activities of this compound derivatives?
A5: Research on this compound derivatives has revealed a wide range of potential biological activities, including:
- Antimicrobial Activity: Several studies have demonstrated the antibacterial and antifungal potential of this compound derivatives [, , , , , , , , ].
- Anticancer Activity: Certain this compound derivatives exhibit antiproliferative activity against cancer cell lines [, ]. One notable example is the Pim-1 kinase inhibitor this compound-2-carboxylic acid, which has shown promising results in preclinical studies [].
- Acetylcholinesterase Inhibition: Some this compound-triazole hybrids have demonstrated inhibitory activity against acetylcholinesterase, making them potential candidates for Alzheimer's disease treatment [].
Q6: How do these compounds interact with their biological targets?
A6: The specific interactions depend on the derivative and the target. For example:
- Pim-1 Kinase Inhibition: this compound-2-carboxylic acid binds to the ATP-binding site of Pim-1 kinase, interacting with key residues like Lys-67 []. Derivatives with additional functional groups can interact with other residues, enhancing potency and selectivity [].
Q7: How is computational chemistry employed in this compound research?
A7: Computational techniques like molecular docking [, , ], molecular dynamics simulations [], and quantitative structure-activity relationship (QSAR) studies play a crucial role in:
Q8: What are some key SAR findings regarding this compound derivatives?
A8: SAR studies have shown that:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














